Moperone Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis
Moperone Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of Moperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. It covers the historical context of its discovery by Dr. Paul Janssen's team at Janssen Pharmaceutica, its mechanism of action as a potent dopamine (B1211576) antagonist, and a detailed, albeit reconstructed, synthesis pathway. This whitepaper is intended to serve as a comprehensive resource, consolidating available data on its receptor binding profile, and outlining general experimental protocols relevant to its synthesis and characterization.
Discovery and Development
The discovery of Moperone Hydrochloride is rooted in the broader narrative of the development of butyrophenone antipsychotics at Janssen Pharmaceutica in the mid-20th century.[1][2] Led by the pioneering work of Dr. Paul Janssen, the research team initially focused on the synthesis of potent analgesics.[3][4] A serendipitous observation during animal testing of pethidine derivatives revealed that certain compounds exhibited calming and sedative effects, characteristic of neuroleptic agents, rather than the expected analgesic properties.[3] This pivotal moment shifted the research focus towards developing a new class of antipsychotics.
This line of inquiry led to the synthesis of haloperidol (B65202) in 1958, a breakthrough in the treatment of schizophrenia.[3][5] The success of haloperidol spurred the synthesis and evaluation of numerous analogues, a systematic process of modifying the chemical structure to optimize therapeutic effects and minimize side effects.[5] Moperone, also known by its research code R-1658, emerged from this extensive research program. While specific details of the exact "eureka" moment for Moperone are not as widely documented as that of haloperidol, its development was a direct result of the structured and innovative drug discovery approach championed by Paul Janssen.[3][6]
Mechanism of Action
Moperone Hydrochloride exerts its antipsychotic effects primarily through its potent antagonism of dopamine D2 and D3 receptors in the central nervous system.[7] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] By blocking these receptors, Moperone reduces dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[8]
In addition to its high affinity for D2 and D3 receptors, Moperone also demonstrates a moderate affinity for the serotonin (B10506) 5-HT2A receptor.[7] This interaction with the serotonergic system may contribute to its overall therapeutic profile and potentially modulate some of the extrapyramidal side effects associated with strong D2 blockade.
Signaling Pathway
The primary signaling pathway affected by Moperone is the dopamine D2 receptor-mediated pathway. The following diagram illustrates the antagonistic action of Moperone at the postsynaptic neuron.
Synthesis Pathway
The synthesis of Moperone Hydrochloride follows a convergent strategy common for butyrophenone derivatives. It involves the preparation of two key intermediates: the piperidine (B6355638) moiety and the butyrophenone side chain, which are then coupled. The final step is the formation of the hydrochloride salt.
The overall reaction is the N-alkylation of 4-(4-methylphenyl)-4-piperidinol with 4-chloro-1-(4-fluorophenyl)-1-butanone.
General Synthetic Scheme
Experimental Protocols
Step 1: Synthesis of 4-(4-methylphenyl)-4-piperidinol
This intermediate is synthesized via a Grignard reaction.
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Materials: 4-bromotoluene (B49008), magnesium turnings, dry diethyl ether, 1-benzyl-4-piperidone, ammonium (B1175870) chloride solution.
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Procedure:
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Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in dry diethyl ether under an inert atmosphere.
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To the cooled Grignard solution, add a solution of 1-benzyl-4-piperidone in dry diethyl ether dropwise.
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After the addition is complete, stir the reaction mixture at room temperature for several hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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The benzyl (B1604629) protecting group is then removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield 4-(4-methylphenyl)-4-piperidinol.
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Purify the product by recrystallization or column chromatography.
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Step 2: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone
This intermediate can be prepared via a Friedel-Crafts acylation.
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Materials: Fluorobenzene (B45895), 4-chlorobutyryl chloride, aluminum chloride, dichloromethane.
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Procedure:
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To a cooled suspension of aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride dropwise.
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To this mixture, add fluorobenzene dropwise, maintaining a low temperature.
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Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Pour the reaction mixture onto crushed ice and extract with dichloromethane.
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Wash the organic layer with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
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Purify by vacuum distillation or column chromatography.
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Step 3: Synthesis of Moperone (free base)
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Materials: 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate), a high-boiling point solvent (e.g., toluene (B28343) or xylene), and a catalytic amount of potassium iodide.
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Procedure:
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Combine 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, the base, and potassium iodide in the solvent.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude Moperone free base.
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Purify the crude product by column chromatography or recrystallization.
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Step 4: Formation of Moperone Hydrochloride
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Materials: Moperone (free base), hydrochloric acid (in a suitable solvent, e.g., ethereal HCl or isopropanolic HCl), diethyl ether or other non-polar solvent for precipitation.
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Procedure:
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Dissolve the purified Moperone free base in a minimal amount of a suitable solvent (e.g., isopropanol).
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Slowly add a solution of hydrochloric acid in a solvent until precipitation is complete.
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Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield Moperone Hydrochloride as a crystalline solid.
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Quantitative Data
Receptor Binding Affinity
The following table summarizes the reported in vitro binding affinities (Ki values) of Moperone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.7 - 1.9[7] |
| Dopamine D3 | 0.1 - 1.0[7] |
| Serotonin 5-HT2A | 52[7] |
Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.
Pharmacokinetic Properties
Detailed pharmacokinetic data for Moperone Hydrochloride in humans is not extensively published in readily accessible literature. However, general characteristics of butyrophenones can be inferred. They are typically well-absorbed orally and undergo hepatic metabolism, primarily through the cytochrome P450 system.[8] The half-life of Moperone is generally sufficient for once or twice-daily dosing.[8]
Experimental Workflows
Receptor Binding Assay (General Protocol)
The determination of Ki values is typically performed using competitive radioligand binding assays. The following is a generalized workflow.
Characterization Workflow
The identity and purity of synthesized Moperone Hydrochloride would be confirmed using a combination of analytical techniques.
Conclusion
Moperone Hydrochloride is a testament to the structured and serendipitous nature of mid-20th-century pharmaceutical research. As a potent D2/D3 antagonist, it represents a significant member of the butyrophenone class of antipsychotics. While detailed, publicly available data on its synthesis and pharmacokinetics are limited, this whitepaper provides a consolidated overview based on existing knowledge of Moperone and its chemical class. Further research into its clinical application and a more detailed elucidation of its pharmacokinetic profile would be beneficial for the scientific community.
References
- 1. aliemcards.com [aliemcards.com]
- 2. Paul Janssen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]
- 4. [Tribute to Paul Janssen (1926-2003): two discoveries per year"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datascope.be [datascope.be]
- 7. scielo.br [scielo.br]
- 8. cdn-links.lww.com [cdn-links.lww.com]
